molecular formula C10H9N3OS B5574365 2-(Phthalazin-1-ylsulfanyl)acetamide

2-(Phthalazin-1-ylsulfanyl)acetamide

Cat. No.: B5574365
M. Wt: 219.27 g/mol
InChI Key: ICLILNMSRKMJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phthalazin-1-ylsulfanyl)acetamide is an organic compound with the molecular formula C10H9N3OS. It is characterized by the presence of a phthalazine ring attached to a sulfanyl group, which is further connected to an acetamide moiety.

Scientific Research Applications

2-(Phthalazin-1-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

If the compound is a drug or pesticide, its mechanism of action on the biological target is studied. This involves understanding how the compound interacts with the biological system and causes a change .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and health hazards associated with the compound .

Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phthalazin-1-ylsulfanyl)acetamide typically involves the reaction of phthalazine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where phthalazine is reacted with a thiol reagent under basic conditions to form the sulfanyl derivative. This intermediate is then reacted with acetamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Phthalazin-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phthalazin-1-ylsulfanyl)acetamide is unique due to the combination of the phthalazine ring and the sulfanyl-acetamide moiety. This structure imparts specific chemical and biological properties that are not observed in its analogs. The presence of the sulfanyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-phthalazin-1-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(14)6-15-10-8-4-2-1-3-7(8)5-12-13-10/h1-5H,6H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLILNMSRKMJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.